4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine
Overview
Description
4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Skin Whitening and UV Protection : A study found that (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a derivative, inhibits melanin production and may act as a skin whitening agent by blocking UV-B rays and protecting against auto-oxidation (Choi et al., 2002).
Monoamine Oxidase Inhibition : (+/-)-4-methoxy-beta-hydroxyphenethylamines, related compounds, show partial prevention of reserpine-induced hypothermia in mice and inhibit monoamine oxidase, which is significant for psychiatric and neurological research (Ferguson & Keller, 1975).
Drug Screening : The unique mass spectral characteristics of isomers related to 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine, like 2-methoxy-4-methyl-phenethylamine, assist in drug screening and identification (Awad et al., 2008).
Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, chemically similar, are potent photoreagents for protein crosslinking, beneficial in biomedical research (Jelenc et al., 1978).
Neurotransmitter Production : Metabolization of catechol amines, closely related to this compound, has implications in pharmacological action and neurotransmitter production (Friedhoff & Goldstein, 1962).
Pharmaceutical Agent Development : N-alkylated biphenyl-4 and 4-cyclohexyl phenyl-substituted amines, similar in structure, show promise as pharmaceutical agents due to their pharmacological activities (Goldschmidt & Modderman, 2010).
Crystal Structure Analysis : The crystal structure of a related compound, 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester, shows complex hydrogen bonding and has implications in chemical analysis (Ming & South, 2004).
Properties
IUPAC Name |
5-methoxy-2-(3-methylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-11(8-10)13-7-6-12(16-2)9-14(13)15/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGRGUSMRXIIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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